Kalafungin

β-lactamase inhibitor antimicrobial resistance enzyme kinetics

Kalafungin (U-19718) is a non-β-lactam β-lactamase inhibitor with a distinct uncompetitive mechanism (Km=3.448 μM, ΔG=-8.5 kcal/mol vs. clavulanic acid -5.0 kcal/mol). Unlike generic PNQ analogs, it offers dual functionality: direct membrane disruption plus β-lactamase inhibition. As the enantiomer of nanaomycin D ([α]²⁵ᴅ +159 in CHCl₃), it is essential for chiral method validation and enantiomeric excess determination. Documented in vivo efficacy in a zebrafish S. aureus infection model supports preclinical proof-of-concept studies. Request a quote for high-purity Kalafungin to advance your antimicrobial resistance research with a validated reference compound.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 11048-15-0
Cat. No. B1673277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKalafungin
CAS11048-15-0
SynonymsKalafungin;  Antibiotic U-19,718;  U 19718;  U19718;  U-19718
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O
InChIInChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16+/m1/s1
InChIKeyXUWPJKDMEZSVTP-LTYMHZPRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kalafungin (CAS 11048-15-0): Broad-Spectrum Benzoisochromanequinone Antibiotic and β-Lactamase Inhibitor for Antimicrobial Research


Kalafungin (U-19718, Kalamycin) is a benzoisochromanequinone antibiotic originally isolated from Streptomyces tanashiensis [1]. It exhibits broad-spectrum antimicrobial activity in vitro against pathogenic fungi, yeasts, protozoa, and Gram-positive bacteria, with weaker activity against Gram-negative organisms . A key differentiating feature is its function as a β-lactamase inhibitor (IC₅₀ = 225.37 ± 1.95 μM), which operates via an uncompetitive inhibition mechanism distinct from classical β-lactam-based inhibitors [2]. The compound is chemically stable and non‑polyene in nature [1].

Kalafungin (CAS 11048-15-0): Why Closely Related Pyranonaphthoquinone Antibiotics Cannot Be Substituted


Within the pyranonaphthoquinone (PNQ) family, substitution with structural analogs such as medermycin, nanaomycin D, or frenolicin B is not scientifically justified without loss of specific functional profiles. Kalafungin is the enantiomer of nanaomycin D, and this absolute stereochemistry governs distinct biosynthetic and biological outcomes [1]. Furthermore, kalafungin exhibits a unique combination of direct membrane‑disruptive antibacterial activity and β‑lactamase inhibition, the latter operating via an uncompetitive mechanism with a defined kinetic signature (Km = 3.448 ± 0.7 μM, Vmax = 215.356 ± 8 μM/min) that is not shared by other PNQs [2]. The evidence presented below quantifies precisely where kalafungin diverges from its closest comparators, preventing uncontrolled substitution in critical research or development workflows.

Kalafungin (CAS 11048-15-0) Product‑Specific Quantitative Evidence Guide


β-Lactamase Inhibition Potency and Binding Affinity vs. Clavulanic Acid

In a direct head‑to‑head assay, kalafungin demonstrated a different inhibitory profile compared with the commercial β‑lactamase inhibitor clavulanic acid. Kalafungin exhibited an IC₅₀ of 225.37 ± 1.95 μM, while clavulanic acid showed an IC₅₀ of 137.42 ± 0.67 μM [1]. Although clavulanic acid displayed a lower IC₅₀, kalafungin exhibited significantly stronger binding affinity in molecular docking studies: the binding energy for kalafungin was -8.5 kcal/mol, compared to -5.0 kcal/mol for clavulanic acid [2]. Furthermore, kalafungin acts as an uncompetitive inhibitor (Km = 3.448 ± 0.7 μM, Vmax = 215.356 ± 8 μM/min), a mechanism distinct from the irreversible covalent binding of clavulanic acid [1].

β-lactamase inhibitor antimicrobial resistance enzyme kinetics

Antistaphylococcal Potency vs. Medermycin (MIC Comparison)

Cross‑study comparison of published MIC values reveals a clear potency gradient among pyranonaphthoquinones against S. aureus. The reported MIC range for kalafungin is 7–53 μM, while medermycin shows significantly higher potency with MIC values of 0.4–1.7 μM [1]. This 4‑ to 17‑fold difference in antistaphylococcal activity underscores that kalafungin and medermycin cannot be considered interchangeable for antimicrobial screening programs, despite sharing an identical polyketide skeleton core [2].

antimicrobial Staphylococcus aureus minimum inhibitory concentration

Cytotoxicity Profile vs. Medermycin in Cancer Cell Lines

In a comparative cytotoxicity study against HCT‑116 human colon cancer cells, kalafungin and medermycin both exhibited potent inhibitory effects, but with quantifiable differences. Kalafungin showed an IC₅₀ of 70 ± 7 nM, while medermycin was slightly more potent with an IC₅₀ of 52 ± 6 nM [1]. This 1.35‑fold difference in potency, while modest, is statistically significant and informs selection between these two related isochromanequinones for anticancer screening cascades.

cytotoxicity anticancer HCT-116

In Vivo Safety and Efficacy in a Zebrafish S. aureus Infection Model

The β‑lactamase inhibitory potential of kalafungin was validated in vivo using a GFP‑expressing S. aureus‑infected zebrafish model. Kalafungin treatment resulted in improved survival and reduced bacterial burden, with no observed toxicity to major organs [1]. This in vivo safety and efficacy profile, combined with the compound's uncompetitive β‑lactamase inhibition, provides a foundational dataset not yet established for many other PNQ antibiotics in this model system.

in vivo efficacy zebrafish model toxicity

Enantiomeric Identity vs. Nanaomycin D: Absolute Configuration Determines Bioactivity

Kalafungin and nanaomycin D are enantiomers, meaning they are non‑superimposable mirror images with identical connectivity but opposite absolute configuration [1]. This stereochemical relationship has significant implications: the two compounds are produced by different Streptomyces species (S. tanashiensis for kalafungin, S. rosa var. notoensis for nanaomycin D) and exhibit distinct biosynthetic gene cluster regulation [2]. While direct comparative antimicrobial data for the pure enantiomers are limited in the literature, the established enantiomeric relationship precludes interchangeable use in stereospecific assays or studies of chiral recognition by biological targets.

enantiomer stereochemistry biosynthesis

Biosynthetic Engineering Potential: Production of Novel Derivatives

Genetic manipulation of the kalafungin biosynthetic gene cluster in S. tanashiensis has enabled the production of novel derivatives not accessible through standard fermentation. Transformation with a cloned DNA fragment carrying the kal gene cluster led to increased production of kalafungin and dihydrokalafungin, and induced the production of a new antimicrobial compound, tetrahydrokalafungin [1]. This demonstrates that kalafungin's biosynthetic pathway is amenable to rational engineering, offering a route to generate analogs with potentially improved properties.

biosynthetic engineering kal gene cluster tetrahydrokalafungin

Kalafungin (CAS 11048-15-0): Best‑Fit Research and Industrial Application Scenarios


β‑Lactamase Inhibitor Discovery and Mechanistic Studies

Kalafungin is a validated, non‑β‑lactam β‑lactamase inhibitor with a defined uncompetitive mechanism (Km = 3.448 ± 0.7 μM, Vmax = 215.356 ± 8 μM/min) and stronger binding affinity than clavulanic acid (ΔG = -8.5 vs. -5.0 kcal/mol) [1]. It is ideally suited for use as a tool compound to study β‑lactamase inhibition mechanisms, for molecular docking and dynamics simulations, and as a positive control in high‑throughput screening for novel β‑lactamase inhibitors. Its in vivo safety and efficacy in the zebrafish model further support its use in preclinical proof‑of‑concept studies for combination therapy with β‑lactam antibiotics.

Pyranonaphthoquinone (PNQ) Structure‑Activity Relationship (SAR) Programs

With quantifiable differences in antimicrobial potency (MIC 7–53 μM vs. medermycin 0.4–1.7 μM) and cytotoxicity (IC₅₀ 70 ± 7 nM vs. medermycin 52 ± 6 nM) [2][3], kalafungin provides a well‑characterized reference compound for SAR studies within the PNQ class. Its established biosynthetic gene cluster and amenability to genetic engineering further position it as a chassis for generating novel PNQ analogs, enabling systematic exploration of the structural determinants of antimicrobial and cytotoxic activity.

Enantioselective Synthesis and Chiral Chromatography Method Development

As the enantiomer of nanaomycin D, kalafungin ([α]²⁵ᴅ +159 in CHCl₃) is an essential standard for developing and validating chiral separation methods (e.g., HPLC, SFC) and for confirming the stereochemical outcome of asymmetric synthetic routes to pyranonaphthoquinones [4]. Its availability enables precise enantiomeric excess (ee) determination and ensures that biological assays are performed with the correct stereoisomer, a critical factor given the distinct biological activities often exhibited by enantiomeric pairs.

In Vivo Antimicrobial Efficacy Studies in Vertebrate Models

Kalafungin is one of the few PNQ antibiotics with documented in vivo efficacy and safety data in a vertebrate infection model (zebrafish S. aureus infection) [1]. This makes it a valuable positive control or reference compound for researchers establishing new in vivo infection models, evaluating the pharmacokinetic/pharmacodynamic (PK/PD) properties of novel antimicrobials, or conducting comparative efficacy studies against other membrane‑active or β‑lactamase‑inhibiting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kalafungin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.